molecular formula C19H27N3O3S B2946359 N'-[3-(methylsulfanyl)phenyl]-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034420-25-0

N'-[3-(methylsulfanyl)phenyl]-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2946359
CAS No.: 2034420-25-0
M. Wt: 377.5
InChI Key: OZZWBXKWLJARPP-UHFFFAOYSA-N
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Description

The compound N'-[3-(methylsulfanyl)phenyl]-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide features an ethanediamide (oxalamide) backbone with two distinct substituents:

  • N-Substituent: A piperidin-4-ylmethyl group modified at the 1-position of the piperidine ring with an oxolan-3-yl (tetrahydrofuran) moiety. This substitution introduces conformational constraints and hydrogen-bonding capabilities.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-26-17-4-2-3-15(11-17)21-19(24)18(23)20-12-14-5-8-22(9-6-14)16-7-10-25-13-16/h2-4,11,14,16H,5-10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZWBXKWLJARPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[3-(methylsulfanyl)phenyl]-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₈H₂₃N₃O₁S
  • Molecular Weight : 335.46 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazolidine derivatives possess antibacterial and antifungal activities, suggesting that structural modifications can enhance biological efficacy .

The proposed mechanism of action for this class of compounds involves:

  • Inhibition of Enzymatic Pathways : Compounds with a similar structure have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : By interacting with microbial membranes, these compounds can compromise the integrity of the cell, leading to cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated a series of thiazolidine derivatives, revealing that modifications at the phenyl and piperidine rings significantly enhanced their antimicrobial activity. The derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Pharmacokinetics and Toxicology :
    Another study investigated the pharmacokinetic profile of related compounds, highlighting their absorption, distribution, metabolism, and excretion (ADME) properties. Results indicated favorable bioavailability and low toxicity in animal models, suggesting potential for therapeutic use .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityMechanism of ActionReferences
This compoundModerateEnzyme inhibition, membrane disruption ,
Thiazolidine Derivative AHighEnzyme inhibition
Thiazolidine Derivative BLowMembrane disruption

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethanediamide Derivatives

N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide ()
  • Core Structure : Ethanediamide with dual aromatic substituents (4-methoxyphenyl and 4-sulfamoylphenyl).
  • Key Differences: The target compound replaces one aromatic group (4-sulfamoylphenyl) with a piperidine-tetrahydrofuran hybrid, likely altering steric bulk and binding interactions. The sulfamoyl group () is a strong hydrogen-bond donor/acceptor, whereas the target’s methylsulfanyl group (thioether) is less polar, favoring membrane permeability .
  • Synthetic Yield : reports 73% yield for its oxalamide, suggesting feasible synthesis for ethanediamides with aromatic substituents .
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
  • Core Structure : Acetamide with a sulfamoyl-linked tetrahydrofuran ring.
  • Key Differences: The target’s ethanediamide backbone allows for dual substitution, contrasting with the acetamide in . Both compounds include tetrahydrofuran derivatives, but the target’s oxolan-3-yl is non-oxidized compared to the 2-oxotetrahydrofuran in , affecting ring polarity and stability .

Piperidine-Modified Compounds

Fentanyl Analogs ()
  • Core Structure : Piperidine-4-yl group substituted with arylalkyl chains (e.g., phenylethyl, 2-phenylpropyl).
  • Key Differences :
    • The target’s piperidine substituent is an oxolan-3-yl group, which imposes a rigid, oxygen-containing heterocycle. This contrasts with the flexible arylalkyl chains in fentanyl analogs, which are critical for µ-opioid receptor binding .
    • The ethanediamide backbone in the target diverges from the amide/carboxamide structures in fentanyl derivatives, suggesting distinct biological targets.
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide ()
  • Core Structure : Piperidine-4-yl linked to a furan carboxamide.
  • Key Differences :
    • The target’s tetrahydrofuran substituent is directly fused to the piperidine ring, whereas ’s furan is part of a carboxamide side chain. This difference may influence metabolic pathways (e.g., cytochrome P450 interactions) .

Sulfur-Containing Groups

  • Methylsulfanyl (Target) vs. Sulfamoyl groups in and are associated with antimicrobial activity, but the target’s thioether may shift activity toward different targets (e.g., kinase inhibition) .

Data Tables for Comparative Analysis

Table 1. Structural Comparison of Ethanediamide Derivatives

Compound Core Backbone Substituent 1 Substituent 2 Molecular Weight (g/mol) Yield (%)
Target Compound Ethanediamide 3-(Methylsulfanyl)phenyl 1-(Oxolan-3-yl)piperidin-4-ylmethyl Not reported Not reported
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide () Ethanediamide 4-Methoxyphenyl 4-Sulfamoylphenyl ~328.34 73
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () Acetamide 4-Sulfamoylphenyl 2-Oxotetrahydrofuran-3-yl 299.34 57

Table 2. Piperidine Substituent Profiles

Compound Piperidine Substitution Additional Functional Groups Potential Biological Implications
Target Compound 1-(Oxolan-3-yl) Ethanediamide, thioether Conformational rigidity, enhanced polarity
Fentanyl Analogs () 1-(2-Phenylethyl) Arylalkyl chains Opioid receptor binding
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide () 1-(2-Phenylethyl) Furan carboxamide Metabolic susceptibility

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